methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in medicinal chemistry due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antibacterial Agent
This compound has shown promising therapeutic roles as an antibacterial agent . For instance, it has been used in the synthesis of Schiff bases that have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Agent
The compound also exhibits antifungal properties . It has been found to show significant antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Agent
2-Aminothiazoles, including this compound, have been utilized in the synthesis of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant
Some derivatives of this compound have shown potent antioxidant activity . This makes it a potential candidate for the development of new antioxidant drugs.
Antitumor Agent
The compound has been used in the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antitumor agents .
Anthelmintic Agent
This compound has been used in the synthesis of heterocyclic analogues with promising therapeutic roles as anthelmintic agents .
Anti-inflammatory & Analgesic Agent
The compound has been used in the synthesis of heterocyclic analogues with promising therapeutic roles as anti-inflammatory and analgesic agents .
Antiviral Agent
Thiazoles, including this compound, have been found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to combretastatin a-4 . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
These could potentially include pathways related to cell division, inflammation, oxidative stress, and more .
Result of Action
Based on the known activities of similar 2-aminothiazole derivatives, it can be inferred that the compound may have potential antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the design and synthesis of new thiazole derivatives, further investigation of their biological activities, and exploration of their potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)6-2-5(3-11-6)7-4-15-9(10)12-7/h2-4,11H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWYVQFWMKJFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CSC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204559 | |
Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate | |
CAS RN |
929974-98-1 | |
Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929974-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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